molecular formula C21H17ClN2O3S2 B2818925 (3Z)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894670-20-3

(3Z)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2818925
CAS No.: 894670-20-3
M. Wt: 444.95
InChI Key: LSPXRAHSWSJAFG-UNOMPAQXSA-N
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Description

This compound belongs to the thieno[3,2-c][1,2]thiazine family, characterized by a fused thiophene-thiazine heterocyclic core. The (3Z)-configuration indicates the stereochemistry of the imine group at position 3, which is critical for its structural stability and biological interactions. The benzyl substituent at position 1 and the 3-chloro-2-methylphenylamino group at position 3 contribute to its unique electronic and steric properties.

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(3-chloro-2-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S2/c1-14-16(22)8-5-9-17(14)23-12-19-20(25)21-18(10-11-28-21)24(29(19,26)27)13-15-6-3-2-4-7-15/h2-12,23H,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPXRAHSWSJAFG-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the benzyl and chloro-substituted phenyl groups. Common reagents used in these reactions include benzyl chloride, 3-chloro-2-methylaniline, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared with three classes of analogs: (1) benzo[c]thiophen-1(3H)-imines , (2) 2,3-dihydro-1H-isoindole-1-thiones , and (3) methylofuran derivatives (e.g., MFR-a). Key structural, physicochemical, and functional distinctions are outlined below.

Structural Implications :

  • Unlike MFR-a, which contains formylated furan and glutamate chains, the target compound lacks polar side chains, suggesting divergent biological roles (e.g., enzyme cofactor vs. small-molecule inhibitor) .
Similarity Analysis Using Chemoinformatics

A Tanimoto coefficient-based comparison (using binary fingerprints) reveals:

  • ~65% similarity to benzo[c]thiophen-1(3H)-imines due to shared imine and aromatic features.
  • <40% similarity to MFR-a, reflecting differences in core heterocycles and functional groups .
    Other coefficients (e.g., Dice, Cosine) may yield higher similarities for specific substructures, underscoring the need for multi-metric analysis in drug design .

Research Findings and Limitations

  • Biological Data Gap: No peer-reviewed studies directly assess its pharmacological profile, contrasting with well-documented activities of isoindole-thiones and MFR-a .

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